molecular formula C20H14Cl2N4O3 B2487204 N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-70-1

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2487204
CAS No.: 921805-70-1
M. Wt: 429.26
InChI Key: GCNGKGBAVYCDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative characterized by:

  • A fused pyrrolo[3,2-d]pyrimidine core with two ketone groups at positions 2 and 2.
  • Substituents at positions 3 (4-chlorophenyl), 5 (methyl), and 7 (2-chlorophenyl carboxamide).
  • Potential applications in medicinal chemistry due to its structural similarity to kinase inhibitors and nucleotide analogs .

While direct biological data for this compound is absent in the provided evidence, its design aligns with pharmacophores targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)22)16-17(25)19(28)26(20(29)24-16)12-8-6-11(21)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNGKGBAVYCDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer therapy and kinase inhibition.

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H15Cl2N3O3
  • IUPAC Name : this compound
  • SMILES Notation : CC(=O)N1C(=O)C(C(=O)N(C1=O)C(C)C(=O)C(CCl)=C(CCl)=C(C)C(=O)N(C1=O))

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions. The presence of chlorophenyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Inhibition of Kinases : Compounds similar to N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo have been shown to inhibit key kinases involved in oncogenesis. A study reported that certain derivatives exhibited low micromolar activity against AKT2/PKBβ, a crucial player in glioma malignancy and survival rates among patients .
  • Cell Line Studies : The compound was tested against various glioma cell lines (U87MG, C6). Results indicated significant growth inhibition and induction of apoptosis in cancer cells while showing reduced toxicity towards non-cancerous cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Kinase Inhibition : By targeting specific kinases like AKT2/PKBβ, it disrupts critical signaling pathways that promote cell survival and proliferation in cancer cells.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Glioblastoma Treatment

In a controlled study involving patient-derived glioblastoma stem cells:

  • Objective : To evaluate the effectiveness of the compound in inhibiting neurosphere formation.
  • Results : The compound significantly inhibited neurosphere formation at concentrations that were non-toxic to normal cells. This suggests a selective action that could be beneficial for therapeutic applications .

Case Study 2: Kinase Profiling

A comprehensive kinase profiling study demonstrated that derivatives of this compound exhibited potent inhibitory activity against a panel of 139 purified kinases. Notably:

  • AKT Inhibition : The most promising derivative showed an IC50 value in the low micromolar range against AKT2/PKBβ.

Data Summary Table

Biological ActivityObserved EffectReference
Anticancer ActivitySignificant growth inhibition in glioma cell lines ,
Kinase InhibitionLow micromolar activity against AKT2/PKBβ
Selective ToxicityNon-toxic to non-cancerous cells at effective concentrations

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity :
    • Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine exhibit promising antitumor activity. For instance, compounds similar to N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide were tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) .
    Cell LineIC50 (µM)Reference
    MCF-712.5
    HepG215.0
    HCT11610.0
    The compound's structure suggests potential interactions with cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Activity :
    • Compounds with similar structures have shown antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Therapeutic Potential

The therapeutic applications of this compound can be categorized as follows:

  • Cancer Therapy : Due to its antitumor properties, this compound could be further developed into a chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial activity opens avenues for development in treating bacterial infections.

Case Studies

  • Antitumor Efficacy Study :
    • A study conducted on a series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated that modifications at the 3 and 5 positions significantly enhanced cytotoxicity against MCF-7 cells. The lead compound exhibited an IC50 value significantly lower than standard chemotherapy agents .
  • Synthetic Pathway Development :
    • Researchers have successfully synthesized various derivatives of this compound through one-pot reactions that simplify the synthetic process while improving yields. This method highlights the feasibility of scaling up production for further testing .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Synthesis Highlights Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-ClPh), 5-Me, 7-(2-ClPh carboxamide) Not explicitly described in evidence -
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2g) Pyrrolo[2,3-d]pyrimidine 6-Carboxamide (N,N-dimethyl), 2-sulfamoylphenylamino, 7-cyclopentyl 22.9% yield via coupling reaction
Ethyl 3-(4-ClPh)-2-(dipentylamino)-4-oxo-5-Ph-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 7-Ethyl carboxylate, 2-dipentylamino, 5-phenyl Single-crystal X-ray refinement
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxamide Pyrrolo[3,2-d]pyrimidine 3-(4-FPh), 2-naphthyloxy, 5-Ph, 7-carboxamide Crystallographic bond angle data

Key Observations :

  • Core Flexibility : The pyrrolo[3,2-d]pyrimidine scaffold (target compound, ) allows diverse substitutions at positions 2, 3, 5, and 7, while pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) exhibit distinct electronic properties due to ring-fusion differences.
  • Substituent Impact: Chlorophenyl vs. Sulfamoylphenyl: The target compound’s 3-(4-ClPh) and 7-(2-ClPh) groups enhance lipophilicity compared to sulfamoylphenyl derivatives, which may improve membrane permeability but reduce solubility . Carboxamide vs.

Key Observations :

  • Low yields in sulfamoylphenyl coupling (e.g., 22.9% for 2g ) suggest challenges in introducing bulky substituents, which may also apply to the target compound’s synthesis.
  • Crystallographic data for confirms the stability of the pyrrolo[3,2-d]pyrimidine core, supporting its utility in drug design.

Physicochemical and Structural Comparisons

Property Target Compound Ethyl 3-(4-ClPh)-2-(dipentylamino) Derivative 3-(4-FPh)-2-naphthyloxy Derivative
Molecular Weight ~470 g/mol (estimated) 579.12 g/mol ~520 g/mol (estimated)
Hydrogen Bond Acceptors 4 (2 ketones, 2 amides) 3 (1 ketone, 1 ester, 1 amine) 4 (1 ketone, 1 amide, 2 ethers)
Aromatic Substituents 2 chlorophenyl groups 4-ClPh, phenyl 4-FPh, naphthyloxy, phenyl

Key Observations :

  • The target compound’s dual chlorophenyl groups may enhance π-π stacking interactions compared to fluorophenyl or naphthyloxy groups in .
  • Higher hydrogen-bond acceptors in the target compound could improve target binding but may reduce metabolic stability.

Preparation Methods

Amine Oxide Rearrangement

A foundational method involves the rearrangement of 5-[N-(4-(aryloxy)but-2-ynyl)-N-ethylamino]-1,3-dimethyluracils using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C. This yields pyrrolo[3,2-d]pyrimidine derivatives in 90–95% purity. For the target compound, substituting the aryloxy group with 4-chlorophenyl derivatives during the but-2-ynylamine synthesis stage introduces the 3-(4-chlorophenyl) moiety.

Multicomponent One-Pot Synthesis

A three-component reaction of arylglyoxals (e.g., 2-chlorophenylglyoxal), 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst achieves cyclization at 50°C within 60–80 minutes. This method efficiently installs the 2,4-dioxo and 5-methyl groups while permitting late-stage functionalization at position 7.

Functionalization at Position 7: Carboxamide Installation

Introducing the carboxamide group at position 7 necessitates sequential esterification and amidation:

SNAr Displacement and Cross-Coupling

A solution-phase synthesis begins with 4-chloro-5-iodo-pyrrolo[3,2-d]pyrimidine intermediates. Treatment with sodium methoxide in DMF at 100°C facilitates nucleophilic aromatic substitution (SNAr) with methylamine to install the 5-methyl group. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-chlorophenylboronic acid introduces the 7-carboxamide precursor.

Reductive Amination and Alkylation

Post-cyclization, the 7-position is functionalized via one-pot reduction and reductive amination. For example, hydrogenation of a nitro intermediate over Pd/C in methanol, followed by reaction with 2-chlorobenzoyl chloride, yields the carboxamide. This step typically achieves 85–92% yields under optimized conditions.

Substituent Optimization and Regioselectivity

Chlorophenyl Group Installation

The 3-(4-chlorophenyl) group is introduced early via Heck coupling or Ullmann-type reactions. A patented protocol uses 4-chlorobenzyl bromide and sodium hydride in THF to alkylate the pyrrolidine nitrogen, achieving >95% regioselectivity.

Methyl Group at Position 5

Methylation at N5 is accomplished using methyl iodide in the presence of potassium carbonate. Microwave-assisted N-alkylation (150°C, 15 minutes) enhances reaction efficiency to 90–95% yields.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Amine Oxide Rearrangement Cyclization with mCPBA 90–95 98
Multicomponent Reaction TBAB-catalyzed one-pot synthesis 85–90 97
SNAr/Cross-Coupling Palladium catalysis, reductive amination 88–92 99

Challenges and Optimization Strategies

Solvent and Catalyst Selection

Ethanol and TBAB in multicomponent reactions minimize side-product formation. For SNAr reactions, DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis.

Stereochemical Control

Chiral HPLC or enzymatic resolution may be required to isolate enantiomerically pure products, particularly when using proline-derived ligands.

Scalability

Kilogram-scale synthesis employs continuous flow reactors for exothermic steps (e.g., methylations), reducing thermal degradation risks.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolo[3,2-d]pyrimidine core of this compound?

  • Methodology : The synthesis involves multi-step reactions, typically starting with cyclocondensation of substituted pyrimidine precursors. For example, highlights the use of temperature-controlled cyclization (e.g., 80–100°C) to form the pyrrolo-pyrimidine scaffold. Key steps include:

  • Nucleophilic substitution to introduce chlorophenyl groups.
  • Oxidation reactions (e.g., using H₂O₂ or KMnO₄) to form dioxo groups.
  • Chromatographic purification (silica gel column with ethyl acetate/hexane gradients) to isolate intermediates .
    • Data : reports a crystal structure of a related compound (R factor = 0.054), validating the structural integrity of similar synthetic routes .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, provides a canonical SMILES string (C18H16ClN5O4S) for structural validation .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>95% threshold) .
  • Single-Crystal X-Ray Diffraction : As in , resolve bond angles (e.g., C–C bond deviation <0.005 Å) to confirm crystallographic parameters .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodology :

  • Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation times) from conflicting studies. For example, notes that IC₅₀ values vary with assay pH (optimal range: 7.2–7.4) .
  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency differences.
  • Meta-Analysis : Aggregate data from (PubChem bioactivity entries) and (thienopyrimidine derivatives) to identify trends in substituent effects .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). suggests integrating AI-driven simulations (COMSOL Multiphysics) to optimize binding affinity predictions .
  • Quantum Mechanical Calculations : Apply DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • SAR Tables : Tabulate substituent effects (e.g., 4-chlorophenyl vs. 3-methoxybenzyl) on bioactivity, as shown in for analogous compounds .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity) using a factorial design. emphasizes time-controlled reflux (6–8 hours) to maximize yield (>75%) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) as per ’s focus on sustainable engineering .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition mechanisms?

  • Methodology :

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Structural Overlays : Compare X-ray crystallography data (e.g., ’s bond angles) with docking results to validate binding modes .
  • Cross-Validation : Replicate assays using standardized protocols (e.g., ’s PubChem bioactivity data) to isolate methodological variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.